Iomeprol intermediate-1

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) is a triiodinated aromatic diamide derivative with the molecular formula C14H18I3N3O6 and a molecular weight of 705.02 g/mol. As a key pharmaceutical intermediate, it is primarily utilized in the industrial synthesis of non-ionic, water-soluble X-ray contrast agents including Iohexol, Ioversol, Ioxilan, and Iopamidol.

Molecular Formula C14H18I3N3O6
Molecular Weight 705.02 g/mol
CAS No. 76801-93-9
Cat. No. B125727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIomeprol intermediate-1
CAS76801-93-9
Synonyms5-Amino-N1,N3-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide;  3,5-Bis(2,3-dihydroxypropylaminocarbonyl)-2,4,6-triiodoaniline;  5-Amino-2,4,6-triiodo-N,N’-bis(2,3-dihydroxypropyl)isophthalamide;  5-Amino-N,N’-bis(2,3-dihydroxypropyl)-2,
Molecular FormulaC14H18I3N3O6
Molecular Weight705.02 g/mol
Structural Identifiers
SMILESC(C(CO)O)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)NCC(CO)O)I
InChIInChI=1S/C14H18I3N3O6/c15-9-7(13(25)19-1-5(23)3-21)10(16)12(18)11(17)8(9)14(26)20-2-6(24)4-22/h5-6,21-24H,1-4,18H2,(H,19,25)(H,20,26)
InChIKeyKAEGSAWWVYMWIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) | Class and Baseline Characterization


5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) is a triiodinated aromatic diamide derivative with the molecular formula C14H18I3N3O6 and a molecular weight of 705.02 g/mol [1]. As a key pharmaceutical intermediate, it is primarily utilized in the industrial synthesis of non-ionic, water-soluble X-ray contrast agents including Iohexol, Ioversol, Ioxilan, and Iopamidol [2]. Its structural core comprises a fully substituted benzene ring bearing three iodine atoms for radiopacity, a reactive 5-amino group for further derivatization, and two dihydroxypropyl side chains that confer water solubility and reduced osmolality characteristics essential to the final contrast agent products .

Why Generic Intermediates Cannot Substitute 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) in Regulated Contrast Agent Manufacturing


While many triiodinated aromatic amines exist, generic substitution of CAS 76801-93-9 in pharmaceutical manufacturing is precluded by its precise and unique combination of structural features: three iodine atoms positioned on a benzene ring, two symmetrically placed dihydroxypropyl carboxamide side chains, and a single free amino group . This specific architecture defines the impurity profile and the safety of downstream contrast agents . Substituting with a structurally similar analog—such as a diiodinated variant or one with altered side chains—will fundamentally change the identity and regulatory standing of the final drug product, as the impurity profile would be unrecognizable to pharmacopoeial monographs. The compound's official designation in the European Pharmacopoeia (EP) as Iohexol Impurity J and in the United States Pharmacopeia (USP) as Iohexol Related Compound B/Ioversol Related Compound A underscores that it is not just an intermediate but a critical marker of product quality and manufacturing consistency [1]. Deviations from this precise intermediate introduce unqualified impurities, invalidating the established safety and efficacy data of the final drug and triggering regulatory non-compliance.

Quantitative Differentiation Evidence for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) Procurement


Purity and Impurity Control: Pharmacopoeial Reference Standard Specification vs. Common Grade Intermediate

The procurement value of CAS 76801-93-9 is stratified by its certification. When procured as a USP or EP Reference Standard, its purity and identity are stringently defined for use as a comparator in method validation and impurity quantification. This contrasts sharply with a 'technical' or 'research' grade of the same CAS number, which may be sold at >97% or >98% purity but lacks the official traceability and defined impurity profile mandated for regulatory submissions . The specification for EP Iohexol Impurity J (I0320820) provides a traceable, universally accepted benchmark for analytical method development, a quality that a generic >99% purity certificate of analysis from a non-pharmacopoeial vendor cannot replace in a GMP environment.

Analytical Chemistry Pharmaceutical Quality Control Regulatory Science

Industrial-Scale Process Efficiency: Isolated Synthesis Yield

An optimized industrial process for synthesizing CAS 76801-93-9 demonstrates a high and reproducible yield of 96.1% with a purity of 99.54%, achieved under controlled conditions (iodine, potassium iodide, sodium hydroxide, 50-60°C, pH 5-6, 19 hours) [1]. This high yield metric is a critical differentiator for bulk procurement and cost-of-goods modeling when scaling the synthesis of Iohexol or Ioversol. While alternative synthetic routes exist, this documented performance provides a quantifiable benchmark for process efficiency, serving as a basis for vendor qualification and economic evaluation.

Process Chemistry Synthetic Methodology Industrial Manufacturing

Identity Verification: HPLC Assay Specification for Intermediate Procurement

For procurement of CAS 76801-93-9 as a dedicated intermediate for Iohexol/Ioversol manufacturing, the established quality standard requires a content (HPLC) of ≥99.0%, with specifications conforming to CP and USP monographs, and packaging in 25-50 kg drums with light-protective and sealed storage . This stands in contrast to a generic chemical supplier's HPLC purity specification (e.g., 97% or 98%) which may not be validated against pharmacopoeial methods or designed for a specific downstream application. The ≥99.0% HPLC threshold represents a key differentiator between a qualified pharmaceutical intermediate supplier and a general chemical vendor.

Analytical Chemistry Quality Control Pharmaceutical Procurement

Defined Application Scenarios for 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (CAS 76801-93-9) Based on Quantitative Differentiation


Pharmaceutical Quality Control and Analytical Method Validation

In this scenario, CAS 76801-93-9 is procured specifically as a USP or EP Reference Standard (e.g., Iohexol Impurity J, Ioversol Related Compound A). It is used as a calibrated, traceable comparator in HPLC or UPLC methods to identify and quantify specific impurities in finished non-ionic contrast agents like Iohexol and Ioversol. This ensures the drug product meets the rigorous purity specifications required by global health authorities for batch release and stability testing .

GMP Manufacturing of Iohexol and Ioversol APIs

For this scenario, the compound is procured at scale as a key pharmaceutical intermediate with a documented HPLC purity of ≥99.0% and adherence to CP/USP monographs. Its high purity and defined impurity profile directly impact the quality and regulatory compliance of the final API. The documented industrial-scale synthesis yield of 96.1% (99.54% purity) provides a benchmark for process optimization and cost control during commercial manufacturing [1].

Research and Development of Next-Generation Contrast Agents

In an R&D setting, CAS 76801-93-9 is a versatile starting material for novel contrast agent design. Its reactive 5-amino group can be selectively functionalized with new side chains or linkers to explore structure-activity relationships, alter pharmacokinetics, or create targeted imaging probes. For example, it can be coupled to macromolecular carriers like non-animal stabilized hyaluronic acid (NASHA) to develop novel macromolecular contrast agents with potentially improved safety or targeting properties .

Process Chemistry Optimization and Vendor Qualification

Procurement teams utilize the quantifiable data on this compound—specifically the documented 96.1% yield and 99.54% purity from a defined industrial process—as a performance benchmark for evaluating and qualifying potential contract manufacturers. This evidence-based approach enables objective comparison of process efficiency and cost-effectiveness across different suppliers, mitigating risk in supply chain management for critical pharmaceutical intermediates [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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